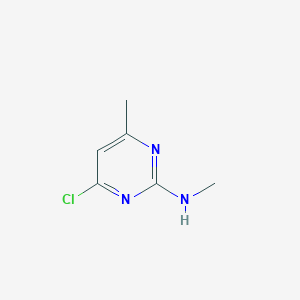

4-Chloro-N,6-dimethylpyrimidin-2-amine

Vue d'ensemble

Description

4-Chloro-N,6-dimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-N,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is investigated for various pharmacological applications, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H8ClN3

- Molecular Weight : 173.6 g/mol

- CAS Number : 5738-15-8

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes or receptors involved in various biochemical pathways. For instance, it has been shown to inhibit ATP synthesis in certain bacterial strains, which is crucial for their survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves the disruption of cell wall synthesis and inhibition of nucleic acid metabolism .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have reported its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been found to inhibit the growth of certain tumor cell lines by interfering with cell cycle progression and promoting programmed cell death .

Study 1: Antimicrobial Efficacy

A study conducted by McCluskey et al. explored the antimicrobial activity of this compound against Mycobacterium smegmatis. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound's effect was attributed to its ability to disrupt ATP synthesis within the bacteria .

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties, researchers evaluated the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests potential for development as an anticancer therapeutic agent .

Comparative Biological Activity

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiparasitic Activity

One of the prominent applications of 4-Chloro-N,6-dimethylpyrimidin-2-amine is in the development of antiparasitic agents, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research has identified this compound as a selective inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine pathway of T. brucei. The compound demonstrated effective inhibition of parasite growth while maintaining selectivity over the human enzyme, indicating its potential as a lead compound for further drug development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory conditions. In animal models, administration of iNOS inhibitors has resulted in reduced pain and inflammation, suggesting that derivatives of this compound could be beneficial in treating inflammatory diseases .

Agricultural Chemistry Applications

Nitrification Inhibition

this compound serves as a nitrification inhibitor. It is utilized to mitigate the conversion of ammonium to nitrate in soils, which can enhance nitrogen use efficiency in crops. This application is particularly valuable in sustainable agriculture as it helps reduce nitrogen leaching into water bodies and minimizes environmental impact .

Synthetic Methodologies

Synthesis of Anilinopyrimidines

The compound is used as a precursor in the synthesis of various anilinopyrimidine derivatives through microwave-assisted reactions. This method significantly reduces reaction times and by-product formation compared to conventional heating techniques. The high yields obtained (ranging from 71% to 99%) highlight the efficiency of using this compound as a building block for synthesizing bioactive compounds .

Case Study 1: Antiparasitic Drug Development

A study focused on the structure-activity relationship (SAR) of pyrimidineamine analogs revealed that modifications to the this compound scaffold could enhance its potency against T. brucei. Compounds with optimized lipophilicity showed improved blood-brain barrier penetration and efficacy in vitro and in vivo .

Case Study 2: Agricultural Application

Field trials utilizing formulations containing this compound demonstrated significant reductions in nitrate leaching compared to untreated controls. This highlights its potential role in enhancing nitrogen retention in agricultural soils, thereby promoting sustainable farming practices .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is critical in synthesizing derivatives for pharmaceutical and agrochemical applications.

Key Findings:

-

Amine Substitution : Reaction with primary/secondary amines (e.g., benzylamine) yields 4-amino derivatives. For example, treatment with benzylhydrazine produced substituted pyrimidines in 88% yield under reflux in DMF .

-

Thiol Substitution : Sodium thiophenoxide (NaSPh) replaces the chlorine atom, forming 4-phenylthio derivatives (89% yield) .

-

Methoxylation : Substitution with methoxide ions under basic conditions generates 4-methoxy analogs .

Reaction Conditions:

| Nucleophile | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF | Reflux | 88% | |

| NaSPh | DMF | Reflux | 89% | |

| Methoxide | NaOH/DMF | 80°C | 75% |

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon bonds.

Suzuki–Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives. For example:

Microwave-Assisted Reactions

Microwave irradiation significantly enhances reaction efficiency and reduces time compared to conventional heating:

| Reaction Type | Conventional Yield/Time | Microwave Yield/Time | Source |

|---|---|---|---|

| Aniline substitution | 68% (72 h) | 90% (15 min) | |

| Suzuki coupling | 75% (24 h) | 92% (30 min) |

This method minimizes side reactions and improves regioselectivity .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The electron-withdrawing chloro group activates the pyrimidine ring for substitution at positions 4 and 6.

-

Friedel–Crafts Alkylation : In the presence of AlCl₃, the compound participates in alkylation reactions with aromatic hydrocarbons .

Stability and Byproduct Analysis

Propriétés

IUPAC Name |

4-chloro-N,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVNMEQYZOCXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589794 | |

| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5738-15-8 | |

| Record name | 4-Chloro-N,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5738-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.